N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-methoxyphenyl)isoxazole-3-carboxamide N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-methoxyphenyl)isoxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14537267
InChI: InChI=1S/C17H18N4O3/c1-23-14-5-3-13(4-6-14)16-11-15(20-24-16)17(22)19-7-2-9-21-10-8-18-12-21/h3-6,8,10-12H,2,7,9H2,1H3,(H,19,22)
SMILES:
Molecular Formula: C17H18N4O3
Molecular Weight: 326.35 g/mol

N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-methoxyphenyl)isoxazole-3-carboxamide

CAS No.:

Cat. No.: VC14537267

Molecular Formula: C17H18N4O3

Molecular Weight: 326.35 g/mol

* For research use only. Not for human or veterinary use.

N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-methoxyphenyl)isoxazole-3-carboxamide -

Specification

Molecular Formula C17H18N4O3
Molecular Weight 326.35 g/mol
IUPAC Name N-(3-imidazol-1-ylpropyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C17H18N4O3/c1-23-14-5-3-13(4-6-14)16-11-15(20-24-16)17(22)19-7-2-9-21-10-8-18-12-21/h3-6,8,10-12H,2,7,9H2,1H3,(H,19,22)
Standard InChI Key WKJWLEGWGYPNRN-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3

Introduction

N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-methoxyphenyl)isoxazole-3-carboxamide is a complex organic compound classified under the isoxazole class of heterocyclic compounds. It features a unique structural arrangement, including an imidazole group and a methoxyphenyl substituent, which contribute to its potential biological activity. This compound is of significant interest in medicinal chemistry due to its diverse pharmacological properties, including anti-inflammatory and anticancer activities .

Synthesis

The synthesis of N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-methoxyphenyl)isoxazole-3-carboxamide involves multi-step organic reactions. Common conditions include temperature control, solvent selection (e.g., dimethyl sulfoxide or ethanol), and the use of catalysts to improve yield and selectivity. Reaction monitoring can be performed using techniques like thin-layer chromatography or high-performance liquid chromatography.

Chemical Reactions

This compound can participate in various chemical reactions, including those involving nucleophilic substitution or addition reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of reaction products.

Potential Therapeutic Applications

Isoxazole derivatives, including N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-methoxyphenyl)isoxazole-3-carboxamide, are known for their diverse pharmacological properties. These compounds have shown potential in treating conditions such as cancer and inflammation due to their interaction with specific biological targets.

Structural Comparison

CompoundMolecular FormulaMolecular WeightKey Features
N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-methoxyphenyl)isoxazole-3-carboxamideC17H18N4O3326.35 g/molIsoxazole ring, imidazole group, methoxyphenyl substituent
N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamideNot specifiedApproximately 385.49 g/molImidazole and thiadiazole rings, ethanediamide functional group

Biological Activity Comparison

  • N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-methoxyphenyl)isoxazole-3-carboxamide: Potential anti-inflammatory and anticancer activities.

  • N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide: Potential applications in oncology and antimicrobial research.

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